molecular formula C8H9NO4 B1416636 5-Methoxy-1-methyl-4-oxopyridine-2-carboxylic acid CAS No. 353460-76-1

5-Methoxy-1-methyl-4-oxopyridine-2-carboxylic acid

Cat. No. B1416636
CAS RN: 353460-76-1
M. Wt: 183.16 g/mol
InChI Key: SYCVGWMCLLOFIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthetic Chemistry Applications

  • 5-Methoxy-1-methyl-4-oxopyridine-2-carboxylic acid plays a significant role in the field of synthetic chemistry. For example, lithiation of 4-methoxy-2-pyridone, followed by reactions with various electrophiles, leads to the synthesis of C-3-substituted derivatives, including natural ricinine, and provides a route to natural products like tenellin and funiculosin (Buck, Madeley, & Pattenden, 1992). Additionally, 5-aryl- and 5-alkyl-substituted 4-methoxy-2-pyridones can be synthesized through lithiation of related substrates, further showcasing the chemical's versatility in producing various organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

  • The compound is useful in NMR spectroscopy, particularly in the study of hydroxytrichloropicolinic acids. It helps in identifying chlorinated carbons in the NMR spectra of chlorinated compounds, demonstrating its utility in solving structural problems in chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).

Medicinal Chemistry Applications

  • In medicinal chemistry, this compound is a precursor in the synthesis of potent receptor antagonists. For instance, it has been used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of dopamine and serotonin receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

Mechanism of Action

The mechanism of action is typically used in the context of bioactive compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety and hazard information typically comes from material safety data sheets (MSDS). This includes information on toxicity, environmental impact, handling and storage, and first aid measures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the synthesis or use of the compound could be improved .

properties

IUPAC Name

5-methoxy-1-methyl-4-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-9-4-7(13-2)6(10)3-5(9)8(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCVGWMCLLOFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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